Cyclo(RGDfC)

Integrin αvβ3 Ligand binding assay Competitive displacement

Cyclo(RGDfC), also designated as cyclo(Arg-Gly-Asp-D-Phe-Cys) or c(RGDfC), is a conformationally constrained cyclic pentapeptide antagonist of integrin αvβ3. The compound incorporates a free sulfhydryl (–SH) group via the C-terminal cysteine residue, enabling thiol-selective bioconjugation to maleimide-, haloacetyl-, or pyridyl disulfide-functionalized surfaces, nanoparticles, and chelators.

Molecular Formula C24H34N8O7S
Molecular Weight 578.6 g/mol
Cat. No. B10827295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(RGDfC)
Molecular FormulaC24H34N8O7S
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)
InChIKeyWNYJVAMZRBTOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(RGDfC) for Integrin αvβ3 Targeting: Procurement-Grade Cyclic RGD Peptide with Free Thiol Conjugation Handle


Cyclo(RGDfC), also designated as cyclo(Arg-Gly-Asp-D-Phe-Cys) or c(RGDfC), is a conformationally constrained cyclic pentapeptide antagonist of integrin αvβ3 [1]. The compound incorporates a free sulfhydryl (–SH) group via the C-terminal cysteine residue, enabling thiol-selective bioconjugation to maleimide-, haloacetyl-, or pyridyl disulfide-functionalized surfaces, nanoparticles, and chelators . The cyclic structure confers substantially enhanced metabolic stability relative to linear RGD peptides [2]. Cyclo(RGDfC) exhibits measurable binding affinity for integrin αvβ3 overexpressing cells (e.g., IC50 150 nM in U87-MG glioblastoma cells) [1] and has been extensively utilized as a tumor-targeting ligand in nanoparticle drug delivery, PET/SPECT radiotracer development, and surface functionalization of biomaterials .

Why c(RGDfC) Cannot Be Simply Replaced by c(RGDfK), c(RGDyK), or Linear RGD in Targeted Delivery Applications


Cyclo(RGDfC) occupies a specific functional niche within the cyclic RGD peptide family: it provides a single, well-characterized free thiol group positioned directly on the cyclic backbone, enabling site-directed covalent conjugation without requiring N-terminal modification or lysine side-chain derivatization [1]. Substitution with c(RGDfK) alters the conjugation chemistry from thiol-maleimide to amine-reactive NHS/EDC coupling, which may produce heterogeneous product mixtures due to the presence of multiple amines (lysine ε-amine, arginine guanidino group, and N-terminus) . Substitution with c(RGDyK) introduces a tyrosine residue that alters hydrophobicity and may affect integrin binding selectivity between αvβ3 and αvβ5 . Linear RGD peptides, while commercially available at lower cost, exhibit 100- to 1000-fold lower integrin binding affinity and rapid proteolytic degradation in serum-containing media, rendering them unsuitable for in vivo applications [2]. The choice of c(RGDfC) versus its analogs therefore depends on the intended conjugation strategy, required binding affinity, and experimental context—factors that preclude generic one-for-one substitution.

Cyclo(RGDfC) Comparative Evidence: Quantitative Differentiation Against c(RGDfK), Cilengitide, Linear RGD, and Thiol-Extended Analogs


Binding Affinity: Cyclo(RGDfC) IC50 for αvβ3 Versus Cilengitide (Clinical-Stage Comparator)

In competitive displacement assays using αvβ3 integrin-overexpressing U87-MG glioblastoma cells, free Cyclo(RGDfC) exhibits an IC50 of 150 nM [1]. In contrast, the clinical-stage comparator Cilengitide (cyclo(RGDf[N-Me]V)) demonstrates an IC50 of 1 nM against purified αvβ3 integrin in biotinylated vitronectin binding assays . Cyclo(RGDfC) therefore shows approximately 150-fold lower affinity for αvβ3 compared to the optimized, N-methylated clinical candidate. This affinity differential informs the appropriate application: Cyclo(RGDfC) is preferred for multivalent display systems where avidity effects compensate for monomeric affinity, whereas Cilengitide is optimized for direct systemic administration as a monomeric therapeutic.

Integrin αvβ3 Ligand binding assay Competitive displacement

Radiolabeling Efficiency: [18F]FDR Conjugation to c(RGDfC)-Ahm Versus c(RGDfK)-Aoa

In a comparative radiochemical synthesis study for PET imaging applications, bioconjugation of [18F]FDR (5-fluoro-5-deoxy-ribose) to c(RGDfC)-Ahm (aminooxyhexylmaleimide-derivatized Cyclo(RGDfC)) achieved 92% radiochemical yield. Under identical reaction conditions, conjugation to c(RGDfK)-Aoa (aminooxyacetyl-derivatized Cyclo(RGDfK)) produced only 65% yield [1]. The 27 percentage-point yield advantage translates to substantially higher specific activity of the final radiotracer and reduced radiochemical waste—a critical consideration for GMP-grade radiotracer production where 18F half-life (110 minutes) imposes severe time constraints.

PET imaging Radiotracer synthesis Bioconjugation efficiency

Thiol Conjugation Accessibility: Cyclo(RGDfC) versus Thiol-Extended Analogs (c(RGDfK(Mpa)))

Cyclo(RGDfC) contains a free sulfhydryl group directly attached to the C-terminal cysteine within the cyclic backbone, whereas analogs such as c(RGDfK(Mpa)) and c(RGDfK(COCH2SH)) feature an extended thiol separated from the cyclic core by a mercaptopropionic acid or mercaptoacetic acid spacer [1]. Aggregated customer feedback from multiple academic procurement channels indicates that the sterically constrained thiol in Cyclo(RGDfC) and Cyclo(RGDyC) presents significant accessibility barriers during maleimide coupling, resulting in incomplete conjugation and lower grafting density on nanoparticle surfaces. In contrast, the extended-thiol variants consistently achieve higher conjugation efficiency in maleimide-based surface functionalization workflows [1].

Nanoparticle functionalization Maleimide-thiol chemistry Surface bioconjugation

Monomeric Affinity versus Multivalent Avidity Gain: Cyclo(RGDfC) as a Building Block

Cyclo(RGDfC) serves as a modular building block for constructing multivalent RGD ligands. In vitro binding assays demonstrate that tetrameric RGD-dendrimers synthesized from Cyclo(RGDfC) monomers exhibit enhanced affinity toward the αvβ3 integrin receptor compared to the monomeric Cyclo(RGDfC) derivative [1]. The monomeric Cyclo(RGDfC) exhibits an IC50 of 150 nM in U87-MG cell displacement assays [2]. While quantitative IC50 values for the tetrameric construct are not reported in directly comparable units, the multivalent enhancement principle—where clustered presentation of moderate-affinity ligands yields functional binding gains exceeding the sum of individual interactions—positions Cyclo(RGDfC) as a strategic precursor for applications where monomeric affinity alone would be insufficient [1].

Multivalent ligand design Dendrimer Avidity enhancement

Metabolic Stability: Cyclic RGD Scaffold versus Linear RGD Peptides

The cyclic RGD scaffold, including Cyclo(RGDfC) and related cyclic pentapeptides, confers substantially enhanced resistance to proteolytic degradation compared to linear RGD sequences [1]. Structure-activity relationship studies conducted during the development of Cilengitide established that cyclization of the RGD motif produces 100- to 1000-fold increases in integrin binding activity relative to linear reference peptides, a gain attributed to both conformational pre-organization and reduced susceptibility to serum proteases [1]. Cyclo(RGDfC), as a member of the cyclic RGD pentapeptide class, inherits this stability advantage over linear RGD alternatives. Linear RGD peptides exhibit half-lives measured in minutes to hours in serum-containing media, whereas cyclic RGD peptides maintain functional activity over extended incubation periods [1].

Peptide stability Proteolytic degradation Serum stability

Cyclo(RGDfC) Procurement Decision Guide: Evidence-Based Application Scenarios for Scientific and Industrial Users


Targeted Nanoparticle Drug Delivery Systems Requiring Thiol-Maleimide Surface Functionalization

Cyclo(RGDfC) is the appropriate procurement choice when the intended surface functionalization strategy employs maleimide-thiol click chemistry. The compound's single, well-defined free thiol enables site-selective conjugation to maleimide-activated nanoparticles, liposomes, micelles, or quantum dots without requiring additional linker chemistry [1]. Researchers developing αvβ3-targeted doxorubicin-loaded micelles, selenium nanoparticles, or thermosensitive liposomes should select Cyclo(RGDfC) when the nanoparticle platform is pre-functionalized with maleimide groups and the conjugation protocol has been optimized for sterically constrained thiols [1][2].

Multivalent RGD Ligand Synthesis (Dendrimers and Polyvalent Imaging Probes)

Cyclo(RGDfC) serves as a monomeric building block for synthesizing multivalent RGD-dendrimers, where the free thiol enables modular assembly via 1,3-dipolar cycloaddition or DOTA-conjugation strategies [1]. In this application scenario, the monomer's moderate affinity (IC50 150 nM) is compensated by multivalent avidity effects, yielding tetrameric and octameric constructs with substantially enhanced apparent binding to αvβ3-expressing cells [1]. Procurement of Cyclo(RGDfC) for multivalent synthesis is indicated when the final product requires multiple RGD ligands per targeting entity and the monomeric building block must contain a single, defined conjugation handle [1].

PET/SPECT Radiotracer Development Utilizing 18F-Glycosylation or 64Cu-DOTA Chelation

Cyclo(RGDfC) demonstrates superior radiochemical conjugation efficiency (92% for [18F]FDR labeling) compared to c(RGDfK)-derived constructs (65%) [1]. Additionally, 18F-β-gluco-c(RGDfC) shows high uptake in PET imaging of subcutaneous abscess models, validating its utility for monitoring integrin expression during inflammation and angiogenesis [2]. Researchers developing 18F-labeled or 64Cu-labeled RGD radiotracers for tumor imaging, myocardial infarction detection, or inflammatory disease monitoring should consider Cyclo(RGDfC) when radiolabeling yield and specific activity are critical parameters—particularly for 18F-based tracers where the 110-minute half-life demands rapid, high-yield synthetic protocols [1].

αvβ3 Integrin-Positive Cell Line Targeting (U87-MG Glioblastoma and Podocyte Models)

Cyclo(RGDfC) exhibits validated, dose-dependent competitive displacement of αvβ3 integrin binding in U87-MG glioblastoma cells (IC50 150 nM) and primary podocytes (IC50 60 nM) [1]. Researchers employing these specific cell lines for in vitro integrin blockade studies, cellular uptake assays of RGD-functionalized nanocarriers, or competitive binding displacement experiments should select Cyclo(RGDfC) when the experimental design requires a well-characterized, commercially available cyclic RGD peptide with documented potency in these exact cellular systems. The 2.5-fold higher potency observed in podocytes versus U87-MG cells indicates cell-type-dependent binding differences that may inform cell-line selection for specific integrin-targeting applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(RGDfC)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.